5-O-Desethyl Amlodipine
Description
Contextualization within Dihydropyridine (B1217469) Calcium Channel Blocker Metabolomics
The dihydropyridine class of calcium channel blockers, including amlodipine (B1666008), is characterized by extensive hepatic metabolism. hres.caeuropa.eu A primary metabolic route for these compounds involves the oxidation of the dihydropyridine ring to form a pyridine (B92270) derivative. europa.eunih.govoup.com In the case of amlodipine, this leads to the creation of its major, yet inactive, metabolite, sometimes referred to as M9 or dehydroamlodipine. wikipedia.orgnih.govresearchgate.net
The metabolic process does not stop there. Subsequent biotransformation steps include the enzymatic hydrolysis of the drug's different ester moieties, leading to corresponding carboxy metabolites. oup.com 5-O-Desethyl Amlodipine is a product of such a reaction, specifically resulting from the de-esterification of the ethyl ester group of amlodipine. This process is part of a broader metabolic cascade that can also involve O-demethylation and oxidative deamination, ultimately producing a variety of pyridine derivatives that are excreted. nih.govinnovareacademics.in The cytochrome P450 enzyme system, particularly the CYP3A4 isozyme, is the main catalyst for amlodipine's metabolism. hres.canih.govresearchgate.netdovepress.com
Table 1: Chemical Properties of this compound This interactive table summarizes the key chemical identifiers for this compound.
| Property | Value | Source(s) |
| Chemical Name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 5-methyl ester | |
| Synonym | Amlodipine Methyl Monoester Impurity | |
| CAS Number | 1809326-44-0 | |
| Molecular Formula | C₁₈H₂₁ClN₂O₅ | cymitquimica.com |
| Molecular Weight | 380.82 g/mol |
Significance of Amlodipine Metabolites in Drug Discovery and Development
The study of drug metabolites is a cornerstone of the drug discovery and development process. researchgate.net Investigating metabolites like this compound is critical for establishing a comprehensive understanding of a drug's absorption, distribution, metabolism, and elimination (ADME) profile. researchgate.net Amlodipine is extensively converted (approximately 90%) to inactive metabolites, with about 60% of these metabolites being excreted in the urine. wikipedia.orghres.canih.govdrugbank.com
Key aspects of the significance of amlodipine metabolites include:
Defining Metabolic Pathways: Characterizing metabolites helps to map the complete biotransformation journey of the parent drug, identifying the enzymes involved and potential for drug-drug interactions. dovepress.com For amlodipine, CYP3A4 is the principal enzyme, and its interaction with other drugs metabolized by the same enzyme is a key consideration. nih.govdovepress.com
Analytical Reference Standards: Purified forms of metabolites, such as this compound, serve as essential reference standards. These standards are indispensable for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), used for quality control of pharmaceutical formulations and for conducting pharmacokinetic studies. researchgate.netnnpub.inijpsi.orgjapsonline.com
Impurity Profiling: Metabolites can also be considered impurities in the final drug product. Regulatory guidelines require the identification and characterization of impurities to ensure the quality and consistency of the manufactured drug. japsonline.com this compound is sometimes classified as "Amlodipine Methyl Monoester Impurity," highlighting its role in quality assurance.
Table 2: Major Metabolic Reactions of Amlodipine This interactive table outlines the primary biotransformation processes that amlodipine undergoes.
| Metabolic Reaction | Description | Primary Enzyme | Resulting Products | Source(s) |
| Dehydrogenation | Oxidation of the dihydropyridine ring to a pyridine ring. This is the main metabolic pathway. | CYP3A4 | Inactive pyridine metabolite (M9/dehydroamlodipine) | wikipedia.orgnih.govresearchgate.net |
| De-esterification | Hydrolysis of the ester groups at the C3 and C5 positions. | Esterases | Carboxylic acid metabolites, including this compound. | oup.cominnovareacademics.in |
| O-Demethylation | Removal of a methyl group. | CYP3A4 | Demethylated metabolites. | nih.govinnovareacademics.in |
| Oxidative Deamination | Removal of an amino group through oxidation. | CYP3A4 | Deaminated metabolites. | nih.govinnovareacademics.in |
Current Research Landscape and Future Directions for this compound Investigations
The current research landscape for this compound is primarily centered on its function as an analytical tool. Its availability as a custom synthesis product and reference standard indicates its use in highly specific and technical applications within pharmaceutical science. Research involving this compound is often part of broader studies on amlodipine itself, focusing on analytical method development, impurity profiling for quality control, and detailed pharmacokinetic analyses. researchgate.netoup.comnnpub.in
Future research directions for this compound could evolve into several areas:
Quantitative Pharmacokinetics: While it is known that amlodipine is heavily metabolized, detailed quantitative studies on the rate and extent of formation of specific minor metabolites like this compound are not widely published. Future investigations could use advanced analytical techniques to quantify its presence in biological matrices, providing a more granular picture of amlodipine's metabolic fate.
Biomarker Potential: Research could explore whether the formation of this compound is linked to specific patient genetics or metabolic states. This could potentially lead to its use as a biomarker for predicting an individual's metabolic profile for amlodipine.
Pharmacological Activity Screening: Although amlodipine metabolites are generally considered inactive, comprehensive screening of all metabolites is a crucial step in drug development. wikipedia.orgeuropa.eu Future studies could involve in-vitro assays to definitively confirm the lack of pharmacological or toxicological activity of this compound, further solidifying the safety profile of the parent drug.
Advanced Synthesis and Characterization: Continued research into the synthesis and characterization of amlodipine metabolites and impurities, including this compound, is vital for producing high-purity reference standards necessary for meeting increasingly stringent regulatory requirements. japsonline.comedu.krd
Structure
3D Structure
Properties
CAS No. |
1809326-44-0 |
|---|---|
Molecular Formula |
C18H21ClN2O5 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |
InChI Key |
GWJZIVGGMSFHGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Synonyms |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |
Origin of Product |
United States |
Biotransformation Pathways and Enzymatic Formation of 5 O Desethyl Amlodipine
Overview of Amlodipine (B1666008) Metabolism and Metabolite Derivatization
Amlodipine undergoes extensive, albeit slow, metabolism in the liver before excretion. europa.eu Approximately 90% of the administered dose is converted to a variety of metabolites, which are generally considered pharmacologically inactive. fda.govdrugbank.comhres.ca The primary and most crucial step in its biotransformation is the oxidation of its dihydropyridine (B1217469) ring to form a pyridine (B92270) analogue, a metabolite often referred to as M9. europa.euresearchgate.netnih.govnih.gov
Following this initial dehydrogenation, the molecule undergoes several subsequent metabolic reactions. These derivatization pathways include O-demethylation, O-dealkylation (which includes the formation of 5-O-Desethyl Amlodipine through de-esterification), and oxidative deamination of the side chain. researchgate.netnih.govinnovareacademics.in Studies using in vitro models have identified numerous Phase I and Phase II metabolites, highlighting processes such as hydrolysis of ester bonds, hydroxylation, N-acetylation, and glucuronidation of the dehydrogenated parent compound. innovareacademics.innih.gov Ultimately, about 60% of these metabolites are excreted in the urine, along with approximately 10% of the unchanged parent drug. fda.govdrugbank.comnih.gov
Mechanistic Insights into the O-Desethylation Process
The formation of this compound is a result of the hydrolysis of the ethyl ester group at the C5 position of the dihydropyridine ring. This process is part of a broader metabolic cascade mediated by specific enzyme systems.
The biotransformation of amlodipine is predominantly carried out by the cytochrome P450 (CYP) enzyme system located in the liver. researchgate.netspandidos-publications.com The CYP3A subfamily, in particular, is the principal catalyst for amlodipine's metabolism. pharmgkb.orgdovepress.com The dehydrogenation of the dihydropyridine moiety, which is the rate-limiting step in its clearance, is mediated by these enzymes. researchgate.netdovepress.com The extensive metabolism by CYP enzymes means that only a small fraction of the parent drug is excreted unchanged. nih.gov Studies in rat liver microsomes have shown that amlodipine can inhibit a number of different P450 forms, indicating its potential to interact with the metabolism of other drugs. nih.gov
Detailed investigations have pinpointed CYP3A4 as the primary isoform responsible for the metabolic clearance of amlodipine in humans. researchgate.netnih.govnih.gov Research using human liver microsomes (HLM) and selective P450 inhibitors demonstrated that ketoconazole (B1673606) (a CYP3A4/5 inhibitor) and CYP3cide (a specific CYP3A4 inhibitor) completely blocked the formation of the main pyridine metabolite (M9). nih.gov In contrast, inhibitors for other CYP enzymes had minimal effect. nih.gov
Further experiments with expressed human P450 enzymes confirmed that only CYP3A4 exhibited significant activity in amlodipine dehydrogenation. nih.gov While the CYP3A family includes both CYP3A4 and CYP3A5, studies comparing the pharmacokinetics in CYP3A5 expressers versus non-expressers failed to show a significant role for CYP3A5 in amlodipine metabolism. researchgate.netnih.gov Therefore, the available evidence strongly suggests that CYP3A4, rather than CYP3A5, is the key enzyme driving the initial oxidation that precedes or occurs in conjunction with the O-desethylation process. nih.gov
Role of Cytochrome P450 Enzymes in Amlodipine Biotransformation (Source 19, 21, 26)
Preclinical Metabolic Profile Generation (e.g., In Vitro Hepatocyte Incubations, Microsomal Studies)
The metabolic profile of amlodipine has been extensively characterized using preclinical in vitro systems, such as incubations with liver microsomes and hepatocytes from different species. These studies are crucial for identifying metabolites like this compound.
In studies with human liver microsomes (HLM), liquid chromatography/mass spectrometry (LC/MS) analysis revealed that amlodipine is primarily converted to its pyridine derivative (M9). nih.gov This major metabolite then undergoes further biotransformation, including O-demethylation and O-dealkylation, which encompasses the formation of the desethyl compound. nih.gov
A more comprehensive profile was generated from incubations with primary cultures of rat hepatocytes, where 21 different Phase I and Phase II metabolites were detected and characterized. nih.govresearchgate.net The major metabolic transformations observed in this system are detailed in the table below.
Table 1: Major Metabolic Reactions of Amlodipine in Rat Hepatocyte Incubations
| Metabolic Reaction | Description |
|---|---|
| Dehydrogenation | Oxidation of the dihydropyridine ring to its pyridine form. nih.govresearchgate.net |
| Ester Bond Hydrolysis | Cleavage of the ester groups, including the reaction that forms this compound. nih.govresearchgate.net |
| Hydroxylation | Addition of a hydroxyl group to the molecule. nih.govresearchgate.net |
| N-Acetylation | Addition of an acetyl group to a nitrogen atom. nih.govresearchgate.net |
| Oxidative Deamination | Removal of an amino group through an oxidative process. nih.govresearchgate.net |
| Glucuronidation | The only Phase II reaction detected, involving the conjugation of a dehydrogenated, deaminated metabolite. nih.gov |
This table summarizes findings from studies using primary cultures of rat hepatocytes. nih.govresearchgate.net
These preclinical models have been instrumental in building a comprehensive map of amlodipine's metabolic pathways and confirming that de-esterification is a key step in its biotransformation. innovareacademics.innih.gov
Comparative Metabolic Fate of Amlodipine and Its Desethyl Metabolite
The metabolic fate of amlodipine shows similarities and differences across various species used in preclinical testing, including rats, dogs, and humans. In all species, the drug is extensively metabolized, and the resulting metabolites, including this compound and its subsequent products, are considered to have no significant calcium channel antagonist activity. europa.eunih.gov
In Humans: Metabolism primarily involves the oxidation of the dihydropyridine ring, followed by side-chain oxidation and hydrolysis of the side-chain esters. europa.eunih.gov The metabolic pathways appear to incorporate routes observed in both rats and dogs. europa.eu The resulting inactive metabolites are excreted in both urine (around 60%) and feces. nih.govwikipedia.org
In Rats: A major metabolic pathway involves the demethylation of the 5-methoxycarbonyl substituent, while the aminoethoxymethyl side chain remains intact. europa.eu The plasma half-life of amlodipine is significantly shorter in rats (3 hours) compared to humans (around 35 hours). nih.gov
In Dogs: In contrast to rats, the primary metabolites in dogs are formed by the oxidation of the aminoethoxymethyl side chain. europa.eu The plasma half-life in dogs (30 hours) is more comparable to that in humans. nih.gov
The comparative data underscores that while the core process of dehydrogenation is common, the subsequent metabolism, including the formation of the desethyl metabolite via ester hydrolysis, can vary between species. europa.eu However, the ultimate fate is consistent: extensive conversion to inactive compounds that are then eliminated from the body. europa.eudrugbank.comnih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Amlodipine |
| Amlodipine Methyl Monoester Impurity |
| Ketoconazole |
| CYP3cide |
Advanced Analytical Methodologies for 5 O Desethyl Amlodipine Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of amlodipine (B1666008) and its metabolites due to its high resolution, sensitivity, and reproducibility. jcdronline.org
Method Development and Validation for Amlodipine Metabolites
The development of robust HPLC methods is crucial for the accurate quantification of amlodipine and its metabolites. These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability. pensoft.netfoliamedica.bg Validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). foliamedica.bgjaper.in
Several studies have focused on developing and validating HPLC methods for the simultaneous determination of amlodipine and other cardiovascular drugs, which can be adapted for metabolite analysis. medcraveonline.comscirp.orgturkjps.org For instance, a reverse-phase HPLC (RP-HPLC) method was developed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating good separation and sensitivity. scirp.org Another study utilized a mobile phase of methanol (B129727) and acetonitrile with pH adjustment to achieve successful separation. foliamedica.bg The precision of these methods is often demonstrated by low relative standard deviation (RSD) values for intra-day and inter-day analyses. pensoft.netjaper.in
Interactive Table: HPLC Method Parameters for Amlodipine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS C-18 (250mm×4.6mm i.d. 5μm) medcraveonline.com | Phenomenex Kinetex RP-C18 (150 mm × 4.6 mm i.d) scirp.org | Waters C18 (250 mm × 4.6 mm, 5µm) japer.in |
| Mobile Phase | Acetonitrile-0.05 M KH2PO4 pH 3.0 (55:45 % v/v) medcraveonline.com | Acetonitrile-phosphate buffer (0.05 M) pH 2.8 (40/60, v/v) scirp.org | Acetonitrile: 70mM potassium dihydrogen orthophosphate buffer: methanol (15:30:55), pH 3 japer.in |
| Flow Rate | 1.5 mL/min medcraveonline.com | 0.8 mL/min scirp.org | 1.0 ml/min japer.in |
| Detection Wavelength | 230 nm medcraveonline.com | 227 nm scirp.org | 240nm japer.in |
| Retention Time (Amlodipine) | Not Specified | 3.16 min scirp.org | 2.60 minutes japer.in |
Chromatographic Separation Strategies and Column Chemistries
The choice of chromatographic column and mobile phase composition is critical for achieving optimal separation of amlodipine from its metabolites, including 5-O-Desethyl Amlodipine. Reversed-phase chromatography with C18 columns is the most common approach. medcraveonline.comscirp.orgscispace.com These columns, packed with octadecyl-silica, provide a nonpolar stationary phase that effectively retains and separates moderately polar compounds like amlodipine and its metabolites based on their hydrophobicity.
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate). medcraveonline.comnih.govscirp.org Adjusting the pH of the mobile phase is a key parameter for optimizing the retention and peak shape of ionizable compounds. For instance, a lower pH can suppress the ionization of acidic metabolites, leading to better retention on a reversed-phase column. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate a complex mixture of metabolites with varying polarities. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the structural elucidation and sensitive quantification of drug metabolites. nih.govsciex.com This technique offers superior selectivity and sensitivity compared to HPLC with UV detection.
Application of High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. nih.govresearchgate.netnih.gov This is invaluable for identifying unknown metabolites like this compound in complex biological matrices. nih.gov
In studies of amlodipine metabolism, HRMS has been instrumental in identifying numerous metabolites. nih.govplos.org The accurate mass data allows for the confident assignment of molecular formulas to the detected metabolite peaks. For example, a study using a Thermo Q-Exactive instrument coupled with pHILIC chromatography successfully annotated numerous drug metabolites from urine samples. nih.govnih.gov
Fragmentation Pattern Analysis and Isotopic Labeling Approaches
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion of the metabolite and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule, aiding in its structural elucidation. nih.govnih.gov For this compound, the fragmentation pattern would be compared to that of the parent drug, amlodipine, to identify the structural modification, which in this case is the loss of an ethyl group from the ether linkage at the 5-position. The fragmentation of amlodipine itself has been studied, with characteristic losses observed. nih.govhpst.cz
Isotopic labeling is another sophisticated technique used in metabolism studies. pharmaffiliates.com By introducing stable isotopes (e.g., deuterium (B1214612), 2H) into the drug molecule, metabolites can be easily distinguished from endogenous compounds in the biological matrix. pharmaffiliates.commusechem.com The mass shift corresponding to the isotopic label provides a clear marker for tracking the metabolic fate of the drug. While direct studies on isotopically labeled this compound are not extensively detailed in the provided context, the general application of this technique is well-established for studying drug metabolism. musechem.comnih.gov
Spectrophotometric and Other Spectroscopic Techniques in Metabolite Characterization
While LC-MS/MS is the dominant technique, spectrophotometric methods, particularly UV-Vis spectrophotometry, can be used for the quantification of amlodipine and its metabolites, especially in simpler matrices or for preliminary analysis. researchgate.netsemanticscholar.org The UV spectrum of amlodipine shows a characteristic absorption maximum that can be used for its determination. researchgate.netscispace.com However, the structural similarity between amlodipine and its metabolites, including this compound, can lead to overlapping spectra, making simultaneous quantification challenging without prior separation. Derivative spectroscopy has been explored to resolve such overlapping signals. medcraveonline.com
Quality Control and Validation Metrics for Analytical Procedures in Research Contexts
The reliability and accuracy of any research involving the detection and quantification of this compound are fundamentally dependent on the quality and validation of the analytical methods employed. Regulatory bodies and scientific best practices mandate that analytical procedures are subjected to rigorous validation to ensure they are fit for their intended purpose. scirp.org This process involves evaluating a series of specific performance characteristics to guarantee that the method yields consistent, reproducible, and accurate results. The validation of methods for analyzing Amlodipine and its related impurities, such as this compound, typically follows the International Council for Harmonisation (ICH) guidelines. ijcrt.org
Key validation metrics for analytical procedures in a research setting include:
Specificity and Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. scirp.orgceon.rsresearchgate.net For this compound, the method must be able to distinguish it from the parent drug, Amlodipine, and other related impurities.
Linearity: The method's linearity demonstrates its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijcrt.orgscispace.com This is typically evaluated by analyzing a series of dilutions of a reference standard and is commonly assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. researchgate.net
Accuracy: Accuracy refers to the closeness of the results obtained by the method to the true value. researchgate.net It is often determined through recovery studies, where a known amount of the this compound reference standard is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. Recoveries are typically expected to be within 98-102%. scispace.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scirp.org It is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD) of the measurements, with values typically required to be below 2.0%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that the analytical procedure can reliably detect, though not necessarily quantify with accuracy. wisdomlib.orgjaper.in The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. scirp.orgwisdomlib.org Establishing a low LOQ is critical for accurately monitoring trace levels of impurities like this compound. scirp.org
Robustness: This metric evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as the pH of the mobile phase, column temperature, or flow rate. wisdomlib.org It provides an indication of the method's reliability during normal usage.
The following table summarizes the typical validation parameters and acceptance criteria for HPLC methods used in the analysis of Amlodipine and its impurities. A similar validation process is essential for methods intended to quantify this compound.
Table 1: Typical Validation Parameters for Amlodipine Impurity Analysis
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Correlation Coefficient) | R² ≥ 0.999 | scispace.comresearchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | scispace.comresearchgate.net |
| Precision (% RSD) | ≤ 2.0% | researchgate.net |
| LOD | Signal-to-Noise Ratio of 3:1 | wisdomlib.orgjaper.in |
| LOQ | Signal-to-Noise Ratio of 10:1 | scirp.orgwisdomlib.orgjaper.in |
| Specificity | No interference at the retention time of the analyte | scirp.orgceon.rs |
Development and Utilization of this compound as a Reference Standard
A chemical reference standard is a highly purified and well-characterized material used as a measurement base in analytical testing. The development and availability of this compound as a reference standard are indispensable for accurate identification, quantification, and quality control in pharmaceutical research and manufacturing. synzeal.com These standards are essential for the validation of analytical methods and for conducting stability studies. synzeal.com
This compound has been synthesized and is made available as a reference material, often classified as a pharmaceutical analytical impurity (PAI), for research and quality control applications. usp.org For instance, it is available from the USP store under the chemical name 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine-3-carboxylic acid, with CAS number 1809326-44-0. usp.org The availability of this specific impurity standard allows laboratories to:
Develop and validate specific analytical methods for its detection and quantification.
Confirm the identity of unknown peaks during impurity profiling of Amlodipine.
Calibrate analytical instruments and establish linearity for quantitative analysis.
Serve as a spike in accuracy and recovery studies.
The utility of a reference standard is directly linked to its quality and the rigor of its certification. High-quality reference materials are accompanied by a Certificate of Analysis (COA), which provides critical information such as the material's purity, identity confirmed by spectroscopic methods (e.g., NMR, MS), assigned concentration, uncertainty values, storage conditions, and expiration date. sigmaaldrich.com
For the highest level of confidence, reference material producers are accredited to international standards such as ISO 17034, which specifies the general requirements for the competence of reference material producers, and ISO/IEC 17025 for the technical competence of testing and calibration laboratories. sigmaaldrich.comsigmaaldrich.comromerlabs.com An ISO 17034 Certified Reference Material (CRM) offers full metrological traceability through an unbroken chain of comparisons, ensuring a high degree of reliability in the certified value. romerlabs.com While not all reference materials are certified to this level, the use of well-characterized standards from reputable suppliers is a cornerstone of good scientific practice in analytical chemistry. sigmaaldrich.com
Pharmacological and Biological Activity Profiling of 5 O Desethyl Amlodipine in Preclinical Models
In Vitro Characterization of Calcium Channel Modulation Potential (or absence thereof)
The primary pharmacological action of the parent compound, amlodipine (B1666008), is the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle cells. wikipedia.orgnih.gov This blockade of calcium ion influx leads to vasodilation and a reduction in blood pressure. wikipedia.org However, extensive metabolism of amlodipine leads to the formation of several metabolites, including 5-O-desethyl amlodipine.
Studies investigating the metabolic fate of amlodipine have consistently shown that its metabolites possess significantly diminished or no calcium antagonist activity relative to the parent compound. nih.gov Following identification and synthesis, these metabolites were evaluated, and none were found to have any significant calcium channel blocking effects. nih.gov Therefore, it is established that this compound, as a metabolite, does not contribute to the therapeutic calcium channel modulation observed with amlodipine administration.
Receptor Binding Affinity and Selectivity Studies (in vitro)
Amlodipine exerts its therapeutic effect by binding to voltage-dependent L-type calcium channels. wikipedia.org Experimental data from radioligand binding assays suggest that amlodipine interacts with high affinity at the dihydropyridine (B1217469) (DHP) binding sites on these channels. hres.ca Furthermore, studies indicate that amlodipine also binds to non-dihydropyridine sites, which may contribute to its unique pharmacological profile. hres.cahres.cafda.gov
While the receptor binding properties of the parent drug amlodipine are well-characterized, specific in vitro binding affinity and selectivity data for the this compound metabolite are not extensively documented in publicly available literature. Given the finding that amlodipine's metabolites are pharmacologically inactive, it is inferred that this compound has a negligible affinity for calcium channel receptor binding sites compared to the parent molecule. nih.govhres.ca
Cellular Assays for Investigating Potential Molecular Interactions (in vitro)
In vitro cellular assays have been employed to investigate the molecular mechanisms of amlodipine. For instance, amlodipine has been shown to reduce the proliferation of vascular smooth muscle cells (VSMC), an action that may be independent of calcium channel blockade. nih.gov One study demonstrated that amlodipine activates the de novo synthesis of p21(Waf1/Cip1), a potent inhibitor of cell cycle progression, in VSMCs. nih.gov Additionally, amlodipine can be visualized within living cells using fluorescence microscopy, where it has been observed to penetrate the plasma membrane and accumulate in intracellular vesicles. nih.gov
Specific cellular assays designed to investigate the molecular interactions of this compound are not widely reported. The focus of metabolic studies has been on the identification and general activity screening of metabolites, which have been characterized as inactive. nih.govdrugbank.com Consequently, detailed investigations into the specific cellular or molecular interactions of this compound are lacking.
Assessment of Enzyme Inhibition or Induction Properties in Cellular or Subcellular Systems (e.g., CYP enzymes)
Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main isoenzyme responsible for its clearance. nih.govhres.canih.gov The primary metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine (B92270) derivative, known as M9. nih.govmdpi.com Amlodipine itself has been shown to be an inhibitor of several CYP450 enzymes in rat hepatic microsomes, suggesting a potential for drug-drug interactions. nih.gov In human liver microsomes, both enantiomers of amlodipine exhibit reversible and time-dependent inhibition of CYP3A enzymes. mdpi.com
Information regarding the direct effects of this compound on CYP enzyme inhibition or induction is not specifically detailed in the available literature. As a product of amlodipine metabolism, its role is primarily that of a metabolite rather than a modulator of metabolic enzymes. The metabolites of amlodipine are generally considered inactive, and their excretion is the final step in the drug's clearance. fda.govdrugbank.com
Pharmacokinetic Investigations in Animal Models (e.g., Absorption, Distribution, Elimination)
The pharmacokinetics of amlodipine have been studied in various animal models, including rats, dogs, and mice. nih.gov After oral administration, amlodipine is well absorbed in these species. europa.eu However, significant species differences exist in its metabolism and elimination half-life. europa.eutandfonline.com
The plasma half-life of amlodipine is notably shorter in rats (approximately 3 hours) compared to dogs (30 hours) and humans (35-50 hours). nih.govtandfonline.com This difference is attributed to a higher plasma clearance in rats. europa.eu
Metabolism is the primary route of elimination, as only a small percentage of the parent drug is excreted unchanged in the urine. nih.goveuropa.eu The metabolic pathways also show species-specific differences. In rats, a principal metabolic route is the cleavage of the 5-methoxycarbonyl group (de-esterification) of both amlodipine and its pyridine analogue. tandfonline.comnih.gov This pathway is responsible for the formation of this compound. In contrast, the main metabolic pathway in dogs involves oxidative deamination of the side-chain. tandfonline.comnih.gov The resulting metabolites are excreted in both urine and feces. nih.goveuropa.eu
| Species | Plasma Half-Life | Oral Bioavailability | Primary Metabolic Route | Reference |
|---|---|---|---|---|
| Rat | ~3 hours | 100% | Cleavage of 5-methoxycarbonyl group | nih.goveuropa.eutandfonline.comnih.gov |
| Dog | ~30 hours | 88% | Oxidative deamination of side-chain | nih.goveuropa.eutandfonline.comnih.gov |
| Mouse | ~11 hours | 100% | Oxidation of dihydropyridine ring | nih.goveuropa.eu |
| Human | ~35-50 hours | 63-64% | Oxidation to pyridine derivative | nih.govfda.gov |
Comparative Biological Evaluation with Parent Amlodipine and Other Metabolites
The defining characteristic of amlodipine's metabolites, including this compound, is their lack of significant pharmacological activity when compared to the parent compound. nih.gov Amlodipine is a potent inhibitor of L-type calcium channels, with an IC50 value for inhibiting Ca2+-induced contractions in depolarized rat aorta reported as 1.9 nM. tocris.com
In contrast, studies that have synthesized and tested the various metabolites of amlodipine have found them to be essentially inactive as calcium antagonists. nih.govhres.cafda.gov The extensive hepatic conversion of amlodipine to these inactive forms is a key feature of its clearance. drugbank.com This indicates that the therapeutic effects of amlodipine administration are attributable solely to the parent drug and not to a cumulative effect involving its metabolites.
| Compound | Primary Target | Pharmacological Activity | Reference |
|---|---|---|---|
| Amlodipine | L-type Calcium Channels | Potent inhibitor; causes vasodilation | wikipedia.orgtocris.com |
| This compound | Not applicable | Considered inactive; no significant calcium antagonist activity | nih.gov |
| Other Amlodipine Metabolites (e.g., Pyridine derivative M9) | Not applicable | Considered inactive | nih.govhres.camdpi.com |
Role of 5 O Desethyl Amlodipine in Pharmaceutical Impurity and Degradation Profiling
Identification and Characterization as a Related Substance or Degradant
5-O-Desethyl Amlodipine (B1666008), with the chemical formula C18H21ClN2O5 and a molecular weight of 380.823 g/mol , is recognized as a significant related substance and potential degradation product of Amlodipine. cymitquimica.com It is also referred to by its synonyms, including 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 5-methyl ester, and Amlodipine Methyl Monoester Impurity. cymitquimica.com This compound's presence in Amlodipine drug substances and products is a critical quality attribute that requires careful monitoring.
The identification and characterization of 5-O-Desethyl Amlodipine are primarily achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. lcms.czresearchgate.net In forced degradation studies, where Amlodipine is subjected to stress conditions like acid, base, oxidation, and heat, various degradation products are formed. lcms.cznih.gov These studies are instrumental in understanding the degradation pathways of Amlodipine and identifying potential impurities like this compound. lcms.czsemanticscholar.org For instance, under acidic and oxidative stress, Amlodipine has been shown to degrade, and the resulting products are analyzed to elucidate their structures. lcms.czresearchgate.net
The chemical structure of this compound is closely related to the parent drug, Amlodipine, differing by the absence of an ethyl group on the ester at the 5-position of the dihydropyridine (B1217469) ring. This structural similarity necessitates the use of high-resolution analytical methods to distinguish it from Amlodipine and other related impurities. Reference standards of this compound are crucial for its accurate identification and quantification in pharmaceutical samples. sigmaaldrich.comlgcstandards.com
Interactive Table: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 5-methyl ester | |
| Synonyms | This compound, Amlodipine Methyl Monoester Impurity | cymitquimica.com |
| CAS Number | 1809326-44-0 | cymitquimica.com |
| Molecular Formula | C18H21ClN2O5 | cymitquimica.com |
| Molecular Weight | 380.82 g/mol |
Stability Testing Methodologies for Amlodipine Formulations
Stability testing is a cornerstone of pharmaceutical development and quality control, ensuring that a drug product maintains its identity, strength, quality, and purity throughout its shelf life. For Amlodipine formulations, stability studies are designed to evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the drug's stability and the formation of degradation products, including this compound. nih.gov
Forced degradation studies are a key component of stability testing. lcms.cz These studies involve exposing the drug substance or product to stress conditions that are more severe than accelerated storage conditions. The typical stress conditions include:
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to assess susceptibility to pH-dependent degradation. nih.gov Amlodipine has been found to degrade significantly under both acidic and basic conditions. lcms.czresearchgate.net
Oxidation: Exposure to oxidizing agents like hydrogen peroxide to evaluate the potential for oxidative degradation. lcms.cznih.gov
Thermal Stress: Storing the drug at elevated temperatures (e.g., 105°C) to assess its thermal stability. nih.gov
Photostability: Exposing the drug to light to determine its sensitivity to photodegradation. nih.govsrce.hr
The results of these forced degradation studies help in identifying the likely degradation products and understanding the degradation pathways of Amlodipine. lcms.czsemanticscholar.org This information is crucial for developing and validating stability-indicating analytical methods. ijpsonline.comresearchgate.net
Long-term and accelerated stability studies are also conducted on Amlodipine formulations according to ICH guidelines. nih.gov These studies involve storing the product at specified temperature and humidity conditions for a defined period and analyzing samples at predetermined intervals. For example, accelerated stability studies might be conducted at 40°C and 75% relative humidity. nih.govsrce.hr The data from these studies are used to establish the shelf life and appropriate storage conditions for the drug product.
Interactive Table: Forced Degradation Conditions for Amlodipine
| Stress Condition | Reagent/Parameter | Observation | Source(s) |
| Acid Hydrolysis | 0.1 M HCl / 1N HCl | Significant degradation observed | nih.govresearchgate.net |
| Base Hydrolysis | 0.1 M NaOH / 2N NaOH | Significant degradation observed | nih.govresearchgate.net |
| Oxidation | 3% or 30% H2O2 | Degradation observed | lcms.cznih.gov |
| Thermal Stress | 80°C / 105°C | Minimal to no degradation | nih.gov |
| Photolytic Stress | UV and white light | Degradation observed | nih.gov |
Analytical Strategies for Monitoring Impurity Levels in Drug Substances and Products
The monitoring of impurity levels, including this compound, in Amlodipine drug substances and products is essential to ensure their quality, safety, and efficacy. ceon.rs A variety of analytical strategies are employed for this purpose, with a strong emphasis on chromatographic techniques.
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Amlodipine and its impurities. ijpsonline.comijpsdronline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common, often utilizing a C18 or a core-shell C18 column. nih.gov The mobile phase typically consists of a buffer solution and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), delivered in either an isocratic or gradient mode. nih.gov The detection is usually carried out using a UV detector at a wavelength of around 237 nm. nih.govuspnf.com
The development and validation of these HPLC methods are critical. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. researchgate.net Key validation parameters include specificity, linearity, precision, accuracy, and robustness. ijpsonline.com Specificity is particularly important to ensure that the method can separate the main drug from its impurities and degradation products without interference. ijpsonline.com
For the identification and structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable. lcms.czresearchgate.net LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight and fragmentation pattern of impurities, which aids in their structural identification. lcms.cz
In addition to routine quality control testing, these analytical methods are also used in stability studies to monitor the formation of impurities over time and in cleaning validation to ensure that manufacturing equipment is free from residues. ijpsonline.com
Interactive Table: Common Analytical Techniques for Amlodipine Impurity Profiling
| Analytical Technique | Key Features | Application in Amlodipine Analysis | Source(s) |
| RP-HPLC | Separation based on polarity; C18 or C8 columns | Quantification of Amlodipine and its known impurities | nih.govijpsonline.com |
| LC-MS/MS | Combines separation with mass analysis | Identification and structural elucidation of unknown impurities and degradation products | lcms.czresearchgate.net |
| UPLC | Uses smaller particle size columns for faster and more efficient separations | High-throughput analysis of impurities | ijpsdronline.com |
| GC | Separation of volatile compounds | Analysis of residual solvents | eurofinsus.com |
Regulatory Science Aspects of Metabolite-Related Impurities
The presence of impurities in drug products is a major concern for regulatory agencies worldwide, as they can potentially affect the safety and efficacy of the medication. ceon.rsresearchgate.net Metabolite-related impurities, such as this compound, which may be formed both in vivo and during the manufacturing process or storage, require careful consideration from a regulatory standpoint.
International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for the reporting, identification, and qualification of impurities. The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.
For impurities that are also significant metabolites in humans, their presence in a drug product may be considered qualified if their levels are below the levels observed in safety and toxicology studies or in clinical trials. Amlodipine is extensively metabolized in the liver, with about 60% of the metabolites excreted in the urine. europa.eunih.govnih.gov The primary route of metabolism involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative. nih.gov While this compound is a known impurity, its metabolic relevance and potential toxicological profile are important considerations for regulatory assessment.
Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide monographs for drug substances and products that include tests and acceptance criteria for impurities. uspnf.comuspnf.com These monographs often specify limits for known and unknown impurities. For instance, the USP monograph for Amlodipine Besylate Tablets includes tests for organic impurities. uspnf.com The development of robust analytical methods, as discussed in the previous section, is essential to meet these regulatory requirements and ensure that the levels of impurities like this compound are maintained within acceptable limits throughout the product's lifecycle. researchgate.net
Emerging Research Perspectives and Technological Advancements
Integration of Metabolomics and Proteomics in Metabolite Research
The fields of metabolomics and proteomics are increasingly being integrated to provide a more comprehensive understanding of the biological effects of drugs and their metabolites. researchgate.netnih.govfrontiersin.org Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can reveal the biochemical pathways affected by a drug. arome-science.com Proteomics, the study of the entire set of proteins, provides information on the molecular machinery that carries out cellular functions. researchgate.net The integration of these "omics" technologies offers a powerful approach to elucidate the mechanisms of action and potential off-target effects of compounds like 5-O-desethyl amlodipine (B1666008).
In the context of amlodipine, metabolomics studies have been conducted to identify biomarkers of its therapeutic response and to understand its impact on cellular metabolism. For instance, a study on the effects of amlodipine on the plasma metabolome of hypertensive patients revealed significant alterations in the levels of certain metabolites, such as a decrease in long-chain acylcarnitines and hexadecanedioate. plos.org Another study investigating the effects of amlodipine on lung cancer cells identified several dysregulated metabolites, including citramalic acid, L-proline, and L-glutamic acid, upon treatment with the drug. nih.govnih.gov
While specific integrated metabolomics and proteomics studies on 5-O-desethyl amlodipine are not yet prevalent in the literature, the established methodologies for its parent drug lay the groundwork for future investigations. Such studies on this compound would involve exposing relevant biological systems (e.g., liver cells) to the metabolite and then analyzing the resulting changes in both the metabolome and the proteome. This dual approach could identify the specific enzymes (proteins) that interact with or are affected by this compound and the resulting downstream changes in metabolic pathways. This could, for example, confirm the enzymatic pathways responsible for its formation and further breakdown.
Table 1: Examples of Metabolites Affected by Amlodipine Treatment
| Metabolite | Change Observed | Biological Context | Reference |
| Long-chain acylcarnitines | Decrease | Plasma of hypertensive patients | plos.org |
| Hexadecanedioate | Decrease | Plasma of hypertensive patients | plos.org |
| Homocitrulline | Decrease | Plasma of hypertensive patients | plos.org |
| Citramalic acid | Increase | Lung cancer cells | nih.govnih.gov |
| L-Proline | Increase | Lung cancer cells | nih.govnih.gov |
| L-Glutamic acid | Decrease | Lung cancer cells | nih.govnih.gov |
| Niacinamide | Increase | Lung cancer cells | nih.govnih.gov |
| L-Acetylcarnitine | Increase | Lung cancer cells | nih.govnih.gov |
Computational Chemistry and Molecular Modeling Applications for Metabolite Interactions
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into drug-receptor interactions at the molecular level. tarosdiscovery.com These in silico techniques can predict the binding affinity of a molecule to a protein target, its pharmacokinetic properties, and potential toxicities. nih.gov For a metabolite like this compound, these methods can be used to predict its interaction with the same biological targets as amlodipine, as well as with metabolizing enzymes.
Molecular docking studies have been extensively used to investigate the binding of amlodipine and its analogues to the L-type calcium channel, its primary therapeutic target. nih.govjapsonline.com These studies have provided valuable information on the key amino acid residues involved in the binding and the structural features of the drug that are important for its activity. nih.gov For example, a study on amlodipine bio-isosteres revealed that certain modifications to the amlodipine structure could lead to superior docking scores and potentially enhanced therapeutic efficacy. nih.gov
While specific molecular docking studies on this compound are not widely reported, the methodology is directly applicable. By creating a 3D model of this compound, researchers can dock it into the known binding site of the L-type calcium channel to predict its binding affinity and compare it to that of amlodipine. This can help to determine if the metabolite retains significant pharmacological activity. Furthermore, computational models can be used to study the interaction of this compound with cytochrome P450 enzymes, which are responsible for the metabolism of amlodipine. nih.gov This can provide insights into the metabolic stability of the metabolite itself.
Table 2: Examples of In Silico Studies on Amlodipine and its Derivatives
| Study Type | Focus | Key Findings | Reference |
| Molecular Docking | Amlodipine bio-isosteres and calcium channel binding | Newly synthesized bio-isosteres showed superior docking scores compared to amlodipine. | nih.gov |
| Molecular Docking | Amlodipine and Monoamine oxidase B | Amlodipine demonstrated a good binding affinity, suggesting potential antioxidant activity. | nih.gov |
| Molecular Docking and MD Simulation | Novel dihydropyridine (B1217469) derivatives as calcium channel blockers | Identified a new derivative with lower binding energy than amlodipine, suggesting higher potency. | japsonline.com |
| Molecular Modeling | Permeability and biological properties of amlodipine | Revealed two main conformers (folded and extended) and the importance of protonation for its interactions. | nih.gov |
Development of Novel Bioanalytical Techniques for High-Throughput Screening
The ability to rapidly and accurately measure the concentration of drugs and their metabolites in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. amazonaws.com The development of novel bioanalytical techniques, particularly those amenable to high-throughput screening (HTS), has significantly accelerated this process. For this compound, sensitive and selective analytical methods are required to quantify its presence in various biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites due to its high sensitivity, selectivity, and speed. interesjournals.org Several LC-MS/MS methods have been developed for the determination of amlodipine in human plasma, some of which are capable of simultaneously measuring its metabolites. nih.govscirp.orgscirp.org These methods often involve simple and rapid sample preparation steps, such as protein precipitation, making them suitable for high-throughput analysis. nih.gov
While a specific high-throughput screening assay for this compound is not detailed in the literature, the existing methods for amlodipine can be readily adapted. The development of such an assay would involve optimizing the chromatographic conditions to separate this compound from amlodipine and other metabolites, and fine-tuning the mass spectrometer settings for its specific detection. The use of advanced techniques like ultra-performance liquid chromatography (UPLC) can further reduce analysis time, increasing the throughput. dntb.gov.ua
Table 3: Examples of Bioanalytical Methods for Amlodipine
| Analytical Technique | Sample Matrix | Key Features | Reference |
| RP-HPLC | Human Plasma | Simple, sensitive, and precise method. | sphinxsai.com |
| LC-MS/MS | Human Plasma | Simultaneous quantification of amlodipine, perindopril, and perindoprilat. | nih.gov |
| LC-MS/MS | Human Plasma | Sensitive and reproducible method for pharmacokinetic studies. | scirp.orgscirp.org |
Green Chemistry Principles in the Synthesis and Analysis of Pharmaceutical Metabolites
Green chemistry, also known as sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.commdpi.com The principles of green chemistry are increasingly being applied to the pharmaceutical industry, from drug synthesis to analysis, to reduce its environmental impact. instituteofsustainabilitystudies.com This is particularly relevant for the synthesis of reference standards of metabolites like this compound and for the analytical methods used for their quantification.
The application of green chemistry to analytical methods, often referred to as Green Analytical Chemistry (GAC), focuses on reducing the amount of hazardous solvents used, minimizing waste, and decreasing energy consumption. researchgate.netijpsi.org For the analysis of amlodipine and its related substances, researchers have been developing more eco-friendly HPLC methods. researchgate.netceon.rs This includes the use of less toxic solvents, such as ethanol (B145695), in the mobile phase, and optimizing methods to reduce solvent consumption and analysis time. ijpsi.orgresearchgate.net The greenness of these methods can be assessed using various metrics, such as the Analytical Eco-Scale and AGREE (Analytical GREEnness) scores. researchgate.netijper.org
While specific green chemistry approaches for the synthesis of this compound are not documented, the general principles of green synthesis would apply. This would involve using safer reagents and solvents, improving atom economy, and reducing the number of synthetic steps. acs.org For its analysis, the green analytical methods developed for amlodipine can be directly applied or adapted for this compound, contributing to a more sustainable approach to pharmaceutical metabolite research.
Table 4: Principles of Green Chemistry
| Principle Number | Principle Name | Brief Description | Reference |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | sigmaaldrich.com |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | acs.org |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | sigmaaldrich.com |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | sigmaaldrich.com |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. | sigmaaldrich.com |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | sigmaaldrich.com |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | sigmaaldrich.com |
| 8 | Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. | acs.org |
| 9 | Catalysis | Catalytic reagents are superior to stoichiometric reagents. | acs.org |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. | sigmaaldrich.com |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | acs.org |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
